molecular formula C₂₉H₂₉D₁₅O₆ B1159925 Hydrocortisone 21-Octanoate-d15

Hydrocortisone 21-Octanoate-d15

Cat. No.: B1159925
M. Wt: 503.75
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocortisone 21-Octanoate-d15 is a deuterium-labeled derivative of hydrocortisone 21-octanoate, a synthetic glucocorticoid ester. This compound is primarily utilized as an internal standard in analytical research, such as mass spectrometry, due to its isotopic stability and structural similarity to non-deuterated hydrocortisone derivatives . The octanoate ester at the 21-position modifies the parent hydrocortisone molecule, altering its lipophilicity, bioavailability, and metabolic stability.

Properties

Molecular Formula

C₂₉H₂₉D₁₅O₆

Molecular Weight

503.75

Synonyms

(11β)-11,17-Dihydroxy-21-[(1-oxooctyl-d15)oxy]-pregn-4-ene-3,20-dione;  Cortisol Octanoate-d15;  Cortisol 21-Octanoate-d15;  Hydrocortisone Octanoate-d15

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs: Key Features and Pharmacological Profiles

Structural and Molecular Characteristics

Hydrocortisone derivatives with 21-position ester modifications exhibit distinct molecular properties. Below is a comparative analysis of Hydrocortisone 21-Octanoate-d15 and its analogs:

Compound Molecular Formula Molecular Weight 21-Substituent Key Structural Features
This compound C29H39D15O6 ~503.7* Octanoate (deuterated) Deuterated ester enhances isotopic stability
Hydrocortisone 21-Butyrate C25H36O6 432.6 Butyrate Shorter ester chain; higher solubility
Hydrocortisone 21-Acetate C23H32O6 404.5 Acetate Smallest ester; rapid hydrolysis in vivo
6α-Methyl Hydrocortisone 21-Acetate C24H34O6 418.5 Acetate + 6α-methyl Methyl group enhances glucocorticoid potency
Cortisone 21-Valerate C26H36O6 456.6 Valerate Longer ester; prolonged release potential

*Estimated based on deuterium substitution (15 deuterium atoms).

Pharmacological Activity and Receptor Affinity

  • Hydrocortisone 21-Butyrate: Shows moderate glucocorticoid receptor (GR) affinity but lacks mineralocorticoid activity. Its butyrate ester slows hydrolysis, prolonging anti-inflammatory effects compared to non-esterified hydrocortisone .
  • 6α-Methyl Hydrocortisone 21-Acetate : The 6α-methyl group significantly enhances GR binding and metabolic stability, making it 2–3 times more potent than hydrocortisone in suppressing inflammation .
  • Cortisone 21-Valerate : The valerate ester increases lipophilicity, favoring topical applications. It is metabolized to cortisone, which requires hepatic activation to cortisol, limiting systemic effects .
  • Hydrocortisone 21-Aldehyde Hydrate : A degradation product of hydrocortisone, this compound lacks therapeutic activity but serves as a critical impurity marker in quality control .

Anti-Inflammatory Potency Relative to Other Glucocorticoids

  • Betamethasone and Dexamethasone : These synthetic glucocorticoids are 20 times more potent than hydrocortisone due to fluorinated structures and 16-methyl groups, which reduce metabolic deactivation .
  • Prednisolone: 4–5 times more potent than hydrocortisone, but its non-esterified form has higher systemic toxicity. Structural similarities to hydrocortisone allow comparable formulation strategies in drug delivery systems .

Stability and Formulation Considerations

  • This compound: Deuterium substitution likely enhances metabolic stability and reduces deuterium isotope effects, making it ideal for analytical reproducibility .
  • Hydrocortisone 21-Acetate : Rapid hydrolysis in vivo limits its duration of action, necessitating frequent dosing .
  • Hydrocortisone 21-Butyrate : Demonstrated stability in topical formulations, with slower ester cleavage ensuring sustained release .

Research Findings and Clinical Implications

  • Receptor Modulation: Novel 21-ester derivatives of hydrocortisone, such as carbamate-linked analogs, exhibit dual androgen receptor (AR) and GR antagonism, showing promise in prostate cancer therapy .
  • Anti-Inflammatory Efficacy: Natural compounds like curcuminoids from Curcuma phaeocaulis surpass hydrocortisone in nitric oxide inhibition, highlighting the need for structural optimization in synthetic analogs .

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